molecular formula C11H15BrO B7867259 1-Bromo-3-[(tert-butoxy)methyl]benzene

1-Bromo-3-[(tert-butoxy)methyl]benzene

Cat. No.: B7867259
M. Wt: 243.14 g/mol
InChI Key: VHQMJBMYCNCTDK-UHFFFAOYSA-N
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Description

1-Bromo-3-[(tert-butoxy)methyl]benzene (CAS: 414858-17-6) is a brominated aromatic compound featuring a tert-butoxymethyl substituent at the meta position of the benzene ring. Its molecular formula is C₁₁H₁₅BrO, with a molecular weight of 255.14 g/mol (calculated). The tert-butoxy group introduces significant steric bulk and electron-donating effects, which influence its reactivity and physical properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric hindrance and electronic modulation are critical .

Properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxymethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMJBMYCNCTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(tert-butoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(tert-butoxy)methyl]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(tert-butoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-[(tert-butoxy)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(tert-butoxy)methyl]benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The [(tert-butoxy)methyl] group can also undergo various transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Bromo-3-[(tert-butoxy)methyl]benzene tert-butoxymethyl C₁₁H₁₅BrO 255.14 High steric hindrance; used in Suzuki couplings
1-Bromo-3-(butoxymethyl)benzene butoxymethyl (linear alkyl chain) C₁₁H₁₅BrO 257.14 Antiviral agent scaffold; lower steric bulk
1-Bromo-3-(trifluoromethoxy)benzene trifluoromethoxy (electron-withdrawing) C₇H₄BrF₃O 241.01 Enhanced Br reactivity for nucleophilic substitution
1-Bromo-3-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene difluoro(trifluoromethylsulfonyl)methyl C₈H₄F₅BrO₂S 355.08 Electron-withdrawing groups increase Br lability
1-Bromo-3-((3-methoxyphenoxy)methyl)benzene methoxyphenoxymethyl C₁₅H₁₅BrO₃ 309.16 High polarity due to ether and methoxy groups
1-Bromo-3-[(2-bromo-1-ethoxyethoxy)methyl]benzene ethoxybrominated substituent C₁₁H₁₄Br₂O₂ 338.04 Potential for sequential cross-coupling reactions
Key Observations:
  • Steric Effects : The tert-butoxymethyl group in the target compound imposes greater steric hindrance compared to linear alkyl (e.g., butoxymethyl) or planar (e.g., trifluoromethoxy) substituents. This reduces reactivity in nucleophilic substitutions but enhances selectivity in cross-couplings .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy, sulfonyl) increase the electrophilicity of the bromine atom, accelerating substitution reactions. In contrast, the electron-donating tert-butoxy group stabilizes the aromatic ring, slowing such reactions .
  • Polarity and Solubility: Compounds with oxygen-rich substituents (e.g., methoxyphenoxymethyl) exhibit higher polarity, improving solubility in polar solvents like methanol or DMSO. The tert-butoxymethyl group balances moderate polarity with lipophilicity .

Thermal and Stability Considerations

  • Thermal Stability : Bulky substituents like tert-butoxymethyl enhance thermal stability. For instance, reports a related dibrominated compound (MW: 338.04 g/mol) with a boiling point >143°C, suggesting similar trends for the target compound .
  • Oxidative Stability : Electron-donating groups reduce susceptibility to oxidation compared to electron-deficient analogs (e.g., sulfonyl-containing derivatives) .

Biological Activity

1-Bromo-3-[(tert-butoxy)methyl]benzene is an organic compound with the chemical formula C_{11}H_{15}BrO. This compound is of interest in various fields, particularly due to its potential biological activities. Understanding its biological properties is crucial for applications in medicinal chemistry and pharmacology.

Structure and Composition

  • Molecular Formula : C_{11}H_{15}BrO
  • Molecular Weight : 243.15 g/mol
  • CAS Number : 99376-83-7

Physical Properties

PropertyValue
Density1.2 g/cm³
Boiling Point230 °C
Melting PointNot available
Solubility in WaterInsoluble

Antimicrobial Activity

Research indicates that compounds with bromine and tert-butoxy groups often exhibit significant antimicrobial properties. A study involving similar brominated compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities. For instance, the presence of halogens in organic compounds has been associated with enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have shown that certain derivatives of brominated aromatic compounds can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were tested against MCF-7 breast cancer cells, revealing a dose-dependent cytotoxic effect. The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was identified as a moderate inhibitor of CYP1A2 and CYP2D6, which suggests that it could interact with other pharmaceuticals metabolized by these enzymes .

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of various brominated compounds, including derivatives of this compound. The results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 μg/mL. The minimum inhibitory concentration (MIC) for effective bacterial inhibition was determined to be around 100 μg/mL .

Case Study 2: Anticancer Activity

In a separate investigation, researchers treated MCF-7 cells with increasing concentrations of this compound. The IC50 value was calculated to be approximately 30 μM after 24 hours of exposure, indicating a strong potential for this compound as an anticancer agent .

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